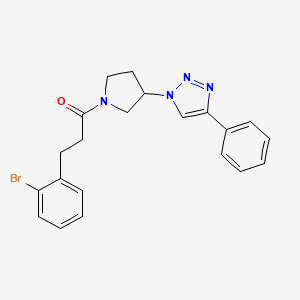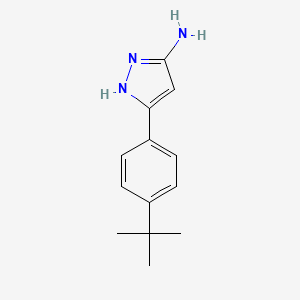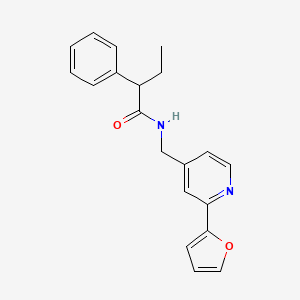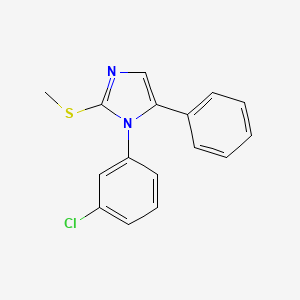
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative, containing a piperidine ring and a 2-methylpyridine (or picoline) moiety. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The piperidine ring is a common feature in many pharmaceuticals, as it can improve bioavailability . The 2-methylpyridine group could potentially participate in pi stacking interactions or serve as a hydrogen bond acceptor .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom . It also contains a 2-methylpyridine group, which is an aromatic ring with a nitrogen atom at the 1-position and a methyl group at the 2-position . The urea group consists of a carbonyl group (C=O) bonded to two amine groups (NH2) .Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the properties of this compound. It’s likely to be solid at room temperature, and its solubility would depend on the specific substituents present .Applications De Recherche Scientifique
Ohmefentanyl Chemistry and Pharmacology
Ohmefentanyl, an analogue within the 4-anilidopiperidine class, shows unique activity tied to its stereochemistry, particularly in opioid receptor interactions. This review summarizes the evolution and pharmacological characterization of ohmefentanyl and its stereoisomers, highlighting their differing biological properties in vitro and in vivo. Such studies underline the importance of stereochemistry in biological activity, providing a context for investigating similar compounds (Brine et al., 1997).
Cytochrome P450 Isoform Inhibition
The review on cytochrome P450 (CYP) isoforms discusses the selectivity and potency of chemical inhibitors, which is crucial for understanding drug-drug interactions and metabolic pathways. This research could be relevant for compounds requiring specific metabolic profiling or for studying metabolic interactions with similar chemical structures (Khojasteh et al., 2011).
MTHFR Polymorphisms and Drug Personalization
This review emphasizes the significance of genetic polymorphisms in the MTHFR gene for the personalization of therapies involving antifolate and fluoropyrimidine-based drugs. Understanding such genetic influences is crucial for optimizing drug efficacy and safety, possibly relevant for compounds interacting with similar metabolic or genetic pathways (De Mattia & Toffoli, 2009).
Spiropiperidine Synthesis
A review covering the last 10 years of spiropiperidine synthesis offers insights into methodologies for constructing spiropiperidines, which are of interest in drug discovery due to their three-dimensional chemical space. This information could be relevant for developing synthetic strategies for related compounds (Griggs et al., 2018).
Methylene Blue and Fluorescent Properties
Methylene blue's role as a fluorophore in surgical settings and its CNS toxicity implications highlight the importance of understanding drug interactions that can precipitate serotonin toxicity. This review could provide a framework for considering safety and application potential in the development or research of related compounds (Gillman, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-17-15-20(8-12-22-17)25-13-9-19(10-14-25)16-24-21(26)23-11-7-18-5-3-2-4-6-18/h2-6,8,12,15,19H,7,9-11,13-14,16H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBBXCKTJOSSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2443250.png)

![2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2443253.png)

![2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2443257.png)
![1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2443260.png)

![2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443262.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea](/img/structure/B2443264.png)
![3,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2443266.png)
![2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-piperidin-1-ylacetamide](/img/structure/B2443267.png)

